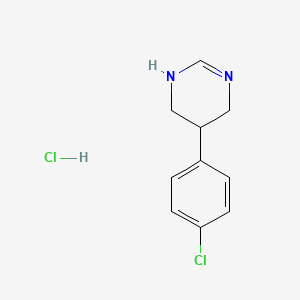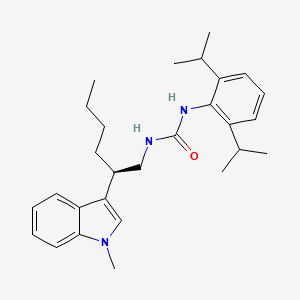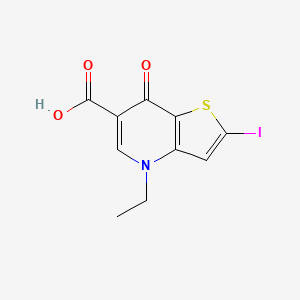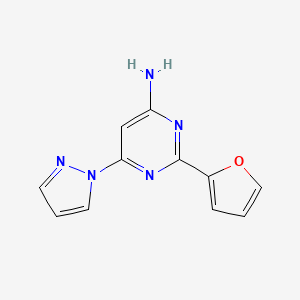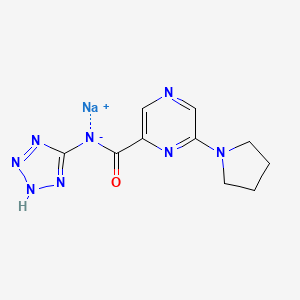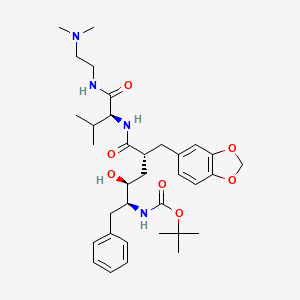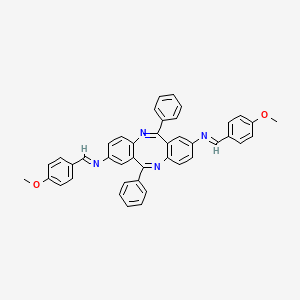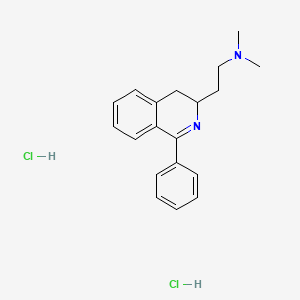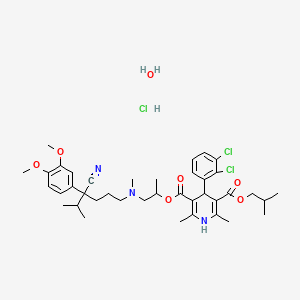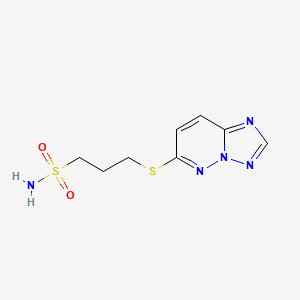
1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
The synthesis of 1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as a c-Met protein kinase inhibitor, which is important in cancer research . Additionally, it has shown GABA A allosteric modulating activity, making it a potential candidate for neurological research . It has also been incorporated into polymers for use in solar cells and has demonstrated β-secretase 1 (BACE-1) inhibition, which is relevant in Alzheimer’s disease research .
Mechanism of Action
The mechanism of action of 1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- involves its interaction with specific molecular targets and pathways. For example, its inhibition of c-Met protein kinase involves binding to the active site of the enzyme, thereby preventing its activity. Similarly, its GABA A allosteric modulating activity involves binding to the GABA A receptor and enhancing its activity .
Comparison with Similar Compounds
1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- can be compared with other similar compounds such as 1,2,3-triazolo[4,5-b]pyrazine and 1,2,3-triazolo[4,5-c]pyridazine . These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of 1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- lies in its diverse range of applications and its potential as a multi-target drug candidate .
Properties
CAS No. |
152537-81-0 |
|---|---|
Molecular Formula |
C8H11N5O2S2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-([1,2,4]triazolo[1,5-b]pyridazin-6-ylsulfanyl)propane-1-sulfonamide |
InChI |
InChI=1S/C8H11N5O2S2/c9-17(14,15)5-1-4-16-8-3-2-7-10-6-11-13(7)12-8/h2-3,6H,1,4-5H2,(H2,9,14,15) |
InChI Key |
XUKLLYAXWBEPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=N2)SCCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


